molecular formula C12H8N2O4 B6365325 5-(3-Nitrophenyl)picolinic acid CAS No. 1261949-30-7

5-(3-Nitrophenyl)picolinic acid

Cat. No.: B6365325
CAS No.: 1261949-30-7
M. Wt: 244.20 g/mol
InChI Key: PSKIVCUHZIEOIL-UHFFFAOYSA-N
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Description

5-(3-Nitrophenyl)picolinic acid: is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a nitrophenyl group attached to the fifth position of the picolinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Nitrophenyl)picolinic acid typically involves the nitration of picolinic acid derivatives. One common method is the reaction of picolinic acid with nitric acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Nitrophenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The picolinic acid moiety can undergo substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like alkyl halides.

Major Products Formed:

    Oxidation: Nitro derivatives of picolinic acid.

    Reduction: Amino derivatives of picolinic acid.

    Substitution: Halogenated or alkylated picolinic acid derivatives.

Scientific Research Applications

Chemistry: 5-(3-Nitrophenyl)picolinic acid is used as a building block in the synthesis of complex organic molecules

Biology: In biological research, this compound is used as a ligand in coordination chemistry studies. It forms stable complexes with metal ions, which are studied for their potential biological activities.

Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Its ability to chelate metal ions makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its derivatives are also explored for their use in materials science, particularly in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Nitrophenyl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which influence the compound’s binding affinity and specificity. The picolinic acid moiety acts as a chelating agent, binding to metal ions and modulating their biological activities.

Comparison with Similar Compounds

    Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.

    Nicotinic acid: An isomer of picolinic acid with the carboxyl group at the 3-position.

    Isonicotinic acid: Another isomer with the carboxyl group at the 4-position.

Comparison: 5-(3-Nitrophenyl)picolinic acid is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. Unlike picolinic acid, nicotinic acid, and isonicotinic acid, the nitrophenyl group enhances the compound’s reactivity and potential for forming stable complexes with metal ions. This makes it particularly valuable in coordination chemistry and materials science.

Properties

IUPAC Name

5-(3-nitrophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-12(16)11-5-4-9(7-13-11)8-2-1-3-10(6-8)14(17)18/h1-7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKIVCUHZIEOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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